
BPKDi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bipyridyl-Protein-Kinase-D-Inhibitor (BPKDi) ist ein selektiver Inhibitor der Protein-Kinase-D (PKD)-Familie, zu der PKD1, PKD2 und PKD3 gehören. Diese Kinasen gehören zur Familie der calciumabhängigen Kinase-Superfamilie und spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Zellproliferation, -differenzierung und -migration . This compound hat sich aufgrund seiner Fähigkeit, die PKD-Aktivität mit hoher Spezifität und Wirksamkeit zu hemmen, als potenzielles therapeutisches Mittel erwiesen .
Herstellungsmethoden
This compound wird durch Hochdurchsatz-Screening und pharmazeutische Chemietechniken synthetisiert . Die Syntheseroute umfasst die Herstellung von Bipyridyl-Derivaten, die anschließend verschiedenen Reaktionsbedingungen unterzogen werden, um die endgültige Verbindung zu erhalten. Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu erreichen .
Wirkmechanismus
Target of Action
BPKDi is a potent bipyridyl Protein Kinase D (PKD) inhibitor . The primary targets of this compound are the three isoforms of the PKD family: PKD1, PKD2, and PKD3 . These kinases are members of the calcium/calmodulin-dependent kinase (CaMK) superfamily . They are implicated in multiple pivotal cellular processes and pathological conditions, including cancer, inflammation, and obesity .
Mode of Action
This compound interacts with its targets (PKD1, PKD2, and PKD3) by inhibiting their activity . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes . The IC50 values for PKD1, PKD2, and PKD3 are 1 nM, 9 nM, and 1 nM, respectively .
Biochemical Pathways
The PKD family is activated by many substances, including phorbol ester, platelet-derived growth factor, and G protein-coupled receptor ligands . PKD activity is associated with many diseases and pathological conditions, such as cancer, metabolic diseases, and inflammation, where it regulates cell proliferation, differentiation, programmed cell death, migration, and invasion .
Result of Action
The inhibition of PKD by this compound results in the suppression of signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes . This action can significantly suppress the growth and proliferation of various cancers and inhibit the progression of other diseases .
Action Environment
The specific PKD inhibitor this compound or PKD1 knockdown can eliminate the inhibitory effect on AMPK, illustrating that PKD1 inhibitor restores AMPK signaling to abolish insulin resistance in muscle cells .
Biochemische Analyse
Biochemical Properties
BPKDi interacts with PKD isoforms, PKD1, PKD2, and PKD3, with IC50s of 1 nM, 9 nM, and 1 nM respectively . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .
Cellular Effects
This compound suppresses hypertrophy of cardiomyocytes by blocking signal-dependent phosphorylation and nuclear export of class IIa HDACs . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PKD, which in turn blocks the phosphorylation and nuclear export of class IIa HDACs . This leads to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of PKD. It interacts with PKD isoforms, influencing their activity and potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
BPKDi is synthesized through high throughput screening and pharmaceutical chemistry techniques . The synthetic route involves the preparation of bipyridyl derivatives, which are then subjected to various reaction conditions to yield the final compound. The industrial production of this compound involves optimizing these synthetic routes to achieve high yield and purity .
Analyse Chemischer Reaktionen
BPKDi durchläuft verschiedene Arten chemischer Reaktionen, darunter Phosphorylierung und Hemmung des nukleären Exports. Es blockiert die signalabhängige Phosphorylierung und den nukleären Export von Histon-Deacetylasen der Klasse IIa in Kardiomyozyten . Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Phorbolmyristatacetat (PMA) und andere Aktivatoren der Proteinkinase C . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind phosphorylierte Proteine und der gehemmte nukleäre Export .
Wissenschaftliche Forschungsanwendungen
BPKDi hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle von PKD in verschiedenen zellulären Prozessen zu untersuchen . In der Biologie wird this compound eingesetzt, um die molekularen Mechanismen zu untersuchen, die den PKD-vermittelten Signalwegen zugrunde liegen . In der Medizin hat sich this compound als vielversprechendes therapeutisches Mittel zur Behandlung von Krankheiten wie Krebs, Entzündungen und kardialer Hypertrophie erwiesen . In der Industrie wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf PKD abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von PKD-Isoformen hemmt. Es bindet an die ATP-Bindungsstelle von PKD und verhindert so die Phosphorylierung von nachgeschalteten Zielmolekülen . Diese Hemmung blockiert die signalabhängige Phosphorylierung und den nukleären Export von Histon-Deacetylasen der Klasse IIa und unterdrückt so die Hypertrophie in Kardiomyozyten . Zu den molekularen Zielstrukturen von this compound gehören PKD1, PKD2 und PKD3, die an verschiedenen Signalwegen beteiligt sind, die mit Zellwachstum, -differenzierung und -überleben zusammenhängen .
Vergleich Mit ähnlichen Verbindungen
BPKDi ist einzigartig in seiner hohen Selektivität und Wirksamkeit für PKD-Isoformen im Vergleich zu anderen PKD-Inhibitoren. Zu ähnlichen Verbindungen gehört CID755673, ein weiterer PKD-Inhibitor, jedoch mit geringerer Selektivität und Wirksamkeit . This compound verfügt über ein verbessertes Selektivitätsprofil und hemmt nur PKD-Isoformen, ohne andere Kinasen zu beeinflussen . Dies macht this compound zu einem wertvollen Werkzeug für die Untersuchung von PKD-vermittelten zellulären Prozessen und die Entwicklung gezielter Therapien.
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDRALEEPGBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BPKDi impact the expression and localization of Nebulin-related anchoring protein (NRAP) in cardiomyocytes?
A1: this compound, a pharmacological inhibitor of protein kinase D1 (PKD1), has been shown to influence NRAP expression and localization within cardiomyocytes []. The study demonstrated that treating neonatal rat ventricular myocytes (NRVMs) with this compound led to a perinuclear accumulation of NRAP, suggesting an interruption in its normal translocation towards intercalated discs (IDs) []. Furthermore, proteomic analysis revealed a reduction in NRAP abundance upon this compound treatment []. This suggests that PKD1 activity, potentially through the HDAC-MEF2 axis, plays a crucial role in regulating NRAP expression and its localization to the IDs, vital for proper cardiomyocyte function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)

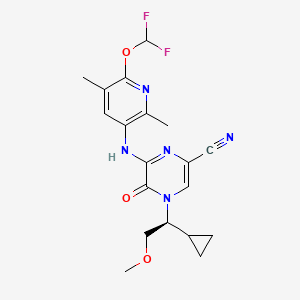
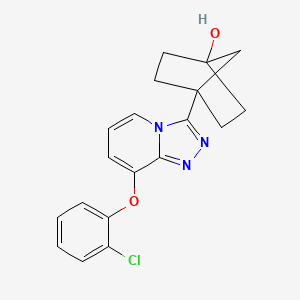


![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)
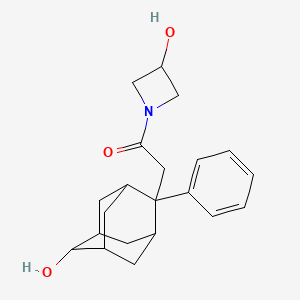

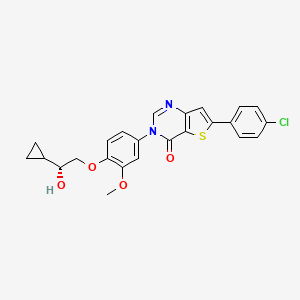
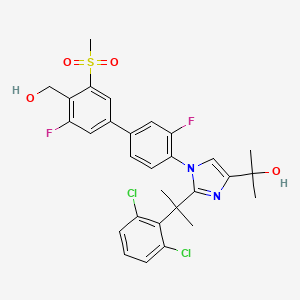

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

